Ytterbium(III) nitrate pentahydrate (CAS: 35725-34-9) is a highly soluble, well-defined lanthanide salt that serves as a critical precursor in advanced materials science and a potent Lewis acid in organic synthesis. Unlike insoluble ytterbium oxides or highly hygroscopic anhydrous forms, the pentahydrate offers precise stoichiometric control and rapid dissolution in both aqueous and polar organic solvents . In procurement, it is primarily selected over alternative ytterbium halides to prevent chloride contamination in optical ceramics, upconversion nanoparticles (UCNPs), and solid-state catalysts, ensuring high-purity downstream processing and optimal functional performance [1].
Substituting Ytterbium(III) nitrate pentahydrate with generic alternatives like ytterbium(III) chloride (YbCl3) or ytterbium(III) oxide (Yb2O3) frequently leads to process failures and degraded material performance. Yb2O3 is entirely insoluble in water and requires harsh, time-consuming acid digestion at elevated temperatures, making it incompatible with direct low-temperature sol-gel or hydrothermal workflows . Conversely, while YbCl3 is soluble, it introduces corrosive chloride ions that can act as non-radiative quenching centers in luminescent materials and leave deleterious halide residues during thermal decomposition[1]. For catalytic applications, substituting the nitrate with iron-based Lewis acids or yttrium triflates often results in significantly lower yields and extended reaction times, directly impacting manufacturing throughput [2].
In the one-pot synthesis of 1,2,4-oxadiazole derivatives, Yb(NO3)3 demonstrates exceptional Lewis acid catalytic activity compared to conventional transition metal nitrates and other rare-earth triflates. Quantitative studies show that utilizing a 10 mol% Yb(NO3)3 catalyst achieves an 86% product yield in just 1.5 hours at 80 °C. In direct comparison, substituting with Fe(NO3)3 resulted in significantly lower yields and required drastically longer reaction times, while Y(OTf)3 also underperformed in kinetic efficiency [1].
| Evidence Dimension | Catalytic yield and reaction time for 1,2,4-oxadiazole synthesis |
| Target Compound Data | 86% yield in 1.5 hours (Yb(NO3)3) |
| Comparator Or Baseline | Lower yields and extended reaction times (Fe(NO3)3 and Y(OTf)3) |
| Quantified Difference | Substantially higher yield and faster kinetics for the ytterbium nitrate catalyst. |
| Conditions | 10 mol% catalyst, 80 °C, one-pot condensation of ketones and nitriles. |
Procuring Yb(NO3)3 provides a highly active, cost-effective Lewis acid that maximizes throughput and yield in pharmaceutical intermediate synthesis without the high cost of triflates.
Ytterbium(III) nitrate pentahydrate serves as a highly effective precursor for doping nickel-based catalysts used in the conversion of captured CO2 (as carbonates) to methane. When comparing various lanthanide nitrate promoters (including La, Ce, Pr, Gd, and Dy) impregnated onto Ni/Al2O3 catalysts, the Yb-promoted variant displayed the greatest enhancement in methane productivity and conversion efficiency. The catalyst synthesized from Yb(NO3)3 maintained high stability and activity under alkaline conditions over multiple reaction cycles, outperforming all other tested lanthanide dopants [1].
| Evidence Dimension | Methane productivity enhancement in carbonate-to-methane conversion |
| Target Compound Data | Highest conversion efficiency among tested lanthanides (Yb-promoted Ni/Al2O3) |
| Comparator Or Baseline | Lower conversion efficiencies (La, Ce, Pr, Gd, Dy promoted catalysts) |
| Quantified Difference | Ytterbium displayed the maximum catalytic enhancement for methane generation. |
| Conditions | Lanthanide-promoted 12% Ni / 3% Ln / Al2O3 catalysts, tested over 5 reaction cycles. |
For carbon capture and utilization (CCU) applications, selecting Yb(NO3)3 as a catalyst promoter empirically maximizes methane yields compared to more common lanthanide alternatives.
In the synthesis of ytterbium-doped metal oxides (e.g., YbxZn1-xO) via the Pechini polymer precursor method, Yb(NO3)3·5H2O is utilized because it decomposes cleanly without leaving corrosive or luminescence-quenching residues. Thermogravimetric analysis demonstrates that the nitrate precursor undergoes complete thermal decomposition between 155 °C and 490 °C, seamlessly integrating with citric acid and ethylene glycol to form a pure, crystalline oxide matrix below 500 °C [1]. Unlike chloride precursors (YbCl3), which can trap halide impurities in the lattice and require higher calcination temperatures or reactive atmospheres to purify, the nitrate ensures a pristine optical-grade material.
| Evidence Dimension | Residue-free thermal decomposition profile |
| Target Compound Data | Complete decomposition to pure oxide matrix < 500 °C (Yb(NO3)3·5H2O) |
| Comparator Or Baseline | Risk of persistent halide contamination and higher required calcination temperatures (YbCl3) |
| Quantified Difference | Elimination of halide quenching centers and lower crystallization temperatures. |
| Conditions | Pechini method (citric acid/ethylene glycol), calcination in air. |
Using the nitrate precursor is critical for manufacturing high-purity luminescent materials and solid-state electrolytes where chloride impurities would severely degrade optical or ionic performance.
The pentahydrate form of Ytterbium(III) nitrate provides immediate and complete dissolution in both water and polar organic solvents (such as ethanol and ethylene glycol) at room temperature. This rapid solvation is essential for precise stoichiometric mixing in hydrothermal and solvothermal synthesis of upconversion nanoparticles (UCNPs). In contrast, the baseline substitute, Ytterbium(III) oxide (Yb2O3), is completely insoluble in water and requires aggressive, time-consuming digestion in hot concentrated acids (80–100 °C) prior to use .
| Evidence Dimension | Aqueous and ethanolic solubility at 25 °C |
| Target Compound Data | Rapid, complete dissolution (Yb(NO3)3·5H2O) |
| Comparator Or Baseline | Completely insoluble, requires hot acid digestion (Yb2O3) |
| Quantified Difference | Eliminates the hazardous, multi-hour acid digestion step required for oxides. |
| Conditions | Standard room temperature preparation of 0.1 M to 1.0 M precursor solutions. |
Procuring the highly soluble nitrate pentahydrate streamlines manufacturing workflows, reduces hazardous acid use, and ensures perfect homogeneity in nanophosphor production.
Due to its high solubility and halide-free nature, Yb(NO3)3·5H2O is the preferred sensitizer precursor for synthesizing Yb/Er or Yb/Tm co-doped fluoride and oxide nanophosphors. It ensures homogeneous doping without introducing chloride ions that can act as non-radiative quenching centers, thereby maximizing upconversion luminescence efficiency in biomedical imaging probes [1].
In the synthesis of complex active pharmaceutical ingredients (APIs) and heterocyclic intermediates (such as 1,2,4-oxadiazoles), Yb(NO3)3 acts as a highly efficient, water-tolerant Lewis acid. It provides superior reaction yields and faster kinetics compared to traditional iron nitrates or expensive yttrium triflates, making it an optimal choice for scaling one-pot condensation reactions [2].
For environmental engineering applications focusing on CO2 methanation, Yb(NO3)3·5H2O is utilized to impregnate nickel-based alumina catalysts. Its superior performance over other lanthanide nitrates in enhancing the conversion of captured carbonate salts to methane makes it a critical material for next-generation carbon capture and utilization (CCU) infrastructure [3].
The compound's clean thermal decomposition profile—converting entirely to pure Yb2O3 at relatively low temperatures without leaving corrosive residues—makes it ideal for the Pechini method and other sol-gel processes. It is prioritized in the manufacture of high-purity Yb-doped laser media, solid-state electrolytes, and advanced varistors where structural purity is paramount [4].
Oxidizer;Irritant